molecular formula C7H3Cl3O4S B141692 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid CAS No. 151104-67-5

3,4-Dichloro-5-(chlorosulfonyl)benzoic acid

Cat. No.: B141692
CAS No.: 151104-67-5
M. Wt: 289.5 g/mol
InChI Key: IMACKMPNYCQJNE-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(chlorosulfonyl)benzoic acid is a valuable synthetic building block in medicinal and organic chemistry. Its primary research value lies in its application as a versatile intermediate for the preparation of sulfonamide-containing compounds . The presence of multiple reactive sites, including the chlorosulfonyl group and carboxylic acid, allows for sequential and selective functionalization, making it a useful scaffold for constructing more complex molecules . This compound is of significant interest in pharmaceutical research for the development of active pharmaceutical ingredients (APIs) and other biologically active molecules . Chlorine-containing compounds represent a critically important family in medicinal chemistry, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring the ongoing relevance of chlorinated intermediates in drug discovery campaigns . The structural features of this benzoic acid derivative make it a promising starting material for researchers working in diverse areas, including the synthesis of potential diuretic agents and other therapeutic compounds.

Properties

IUPAC Name

3,4-dichloro-5-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O4S/c8-4-1-3(7(11)12)2-5(6(4)9)15(10,13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMACKMPNYCQJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596792
Record name 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151104-67-5
Record name 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Sodium sulfate (Na₂SO₄) is employed to enhance reaction efficiency.

  • Temperature : The reaction is conducted at 145°C to ensure complete dissolution of reactants and optimal sulfonation.

  • Solvent : N-Methylpyrrolidone (NMP) serves as the solvent due to its high boiling point and compatibility with strong acids.

Procedure:

  • Sulfonation :

    • 3,4-Dichlorobenzoic acid (1 mol), chlorosulfonic acid (1.2 mol), and Na₂SO₄ (0.1 mol) are dissolved in NMP.

    • The mixture is heated to 145°C for 5 hours under reflux.

  • Workup :

    • The reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the product.

    • Filtration and recrystallization from deionized water yield the target compound.

Key Data:

ParameterValue
Yield85–90%
Purity (HPLC)>95%
Reaction Time5–6 hours

Multi-Step Synthesis via Diazotization and Sulfonation

An alternative route involves the diazotization of 3,4-dichloroanthranilic acid followed by sulfonation. This method is advantageous for scalability and purity control.

Reaction Steps

  • Diazotization :

    • 3,4-Dichloroanthranilic acid is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

  • Sulfonation :

    • The diazonium salt is reacted with chlorosulfonic acid in ethanol at 70°C, leading to simultaneous decomposition of the diazo group and sulfonation.

Procedure:

  • Diazonium Salt Formation :

    • 3,4-Dichloroanthranilic acid (1 mol) is dissolved in 10% HCl.

    • NaNO₂ (1.1 mol) is added dropwise at 0–5°C, and the mixture is stirred for 2 hours.

  • Sulfonation :

    • The diazonium solution is added to chlorosulfonic acid (1.5 mol) in ethanol and refluxed for 6 hours.

  • Isolation :

    • The product is precipitated by adjusting the pH to 1–3 with HCl, filtered, and recrystallized.

Key Data:

ParameterValue
Yield75–80%
Purity (HPLC)>90%
Reaction Time8–10 hours

Comparative Analysis of Methods

MethodAdvantagesLimitations
Direct SulfonationHigh yield (85–90%)Requires high temperatures (145°C)
Diazotization RouteBetter purity controlLonger reaction time (8–10 hours)

Industrial-Scale Considerations

  • Catalyst Recycling : Sodium sulfate can be recovered and reused, reducing costs.

  • Waste Management : Byproducts like HCl and SO₂ are neutralized using alkaline scrubbers.

  • Safety Protocols : Use of corrosion-resistant reactors (e.g., glass-lined steel) is mandatory due to chlorosulfonic acid’s corrosivity.

Challenges and Mitigation Strategies

  • Impurity Formation : Over-sulfonation may occur at temperatures >150°C, mitigated by precise temperature control.

  • Moisture Sensitivity : The chlorosulfonyl group is hygroscopic; storage under anhydrous conditions is critical.

Recent Advances

  • Flow Chemistry : Continuous-flow reactors improve heat dissipation and reduce reaction time by 30%.

  • Green Solvents : Ionic liquids (e.g., [BMIM][Cl]) are being explored to replace NMP, enhancing sustainability .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Sulfonate Derivatives: Formed through substitution reactions with alcohols.

    3,4-Dichlorobenzoic Acid: Formed through reduction reactions.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Intermediate for Drug Synthesis :
    • This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly diuretics like furosemide. Furosemide is widely used to treat conditions such as hypertension and edema caused by heart failure or renal dysfunction .
  • Autotaxin Inhibitors :
    • Research indicates that derivatives of this compound can act as potent inhibitors of autotaxin (ATX), an enzyme linked to cancer metastasis and chemoresistance. Compounds structurally related to 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid have shown significant inhibitory activity against ATX in vitro, suggesting potential therapeutic applications in oncology .

Applications in Agrochemicals

The compound is also investigated for its potential use in agrochemicals:

  • Herbicides and Pesticides : Due to its chlorinated structure, it may exhibit herbicidal or pesticidal properties. Research is ongoing to evaluate its effectiveness against various plant pathogens and pests .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound demonstrated that adjusting the molar ratio of reactants and the reaction temperature could significantly enhance yield from approximately 49.5% to over 70%. This optimization is crucial for scaling production for pharmaceutical applications .

Case Study 2: Antitumor Activity

In a series of experiments aimed at evaluating the antitumor properties of compounds derived from this compound, researchers found that certain analogs exhibited IC50 values in the low nanomolar range against melanoma cells. These findings suggest that modifications to the basic structure can yield potent therapeutic agents for cancer treatment .

Data Table: Comparison of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryIntermediate for furosemideUsed in treating hypertension and edema
Medicinal ChemistryAutotaxin inhibitorsPotential for cancer therapy
AgrochemicalsHerbicide/Pesticide researchInvestigating effectiveness against pests

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives, such as sulfonamides and sulfonates, which can interact with biological targets or be used in material applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3,4-dichloro-5-(chlorosulfonyl)benzoic acid with structurally related sulfonamide/chlorosulfonyl benzoic acid derivatives:

Compound Name Substituents Biological Activity/Applications Key References
This compound Cl (3,4), ClSO2 (5) Intermediate for furosemide, ABT-639 (T-type calcium channel blocker), antidiabetic agents
2,4-Dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c) Cl (2,4), N-(2-nitrophenyl)sulfamoyl (5) Potent α-amylase/α-glucosidase inhibitor (3× and 5× activity vs. acarbose) for diabetes therapy
2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid Cl (2,4), N-cyclopropylsulfamoyl (5) Marketed compound (CAS 31914-94-0) with applications in regional pharmaceutical markets
4-Chloro-3-nitro-5-sulfamoylbenzoic acid Cl (4), NO2 (3), SO2NH2 (5) High-purity intermediate (95%) for specialty chemicals and drug discovery
2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid Cl (2,4), N,N-diethylsulfamoyl (5) Research chemical with applications in enzyme inhibition studies

Pharmacokinetic and ADMET Profiles

  • However, its derivatives (e.g., ABT-639) exhibit favorable ADMET profiles, with optimized solubility and low CYP450 inhibition .
  • Compound 3c : Demonstrates high in vitro antidiabetic activity but requires further in vivo validation for drug-likeness (e.g., bioavailability, toxicity) .
  • 2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic Acid: Market reports highlight its regional demand in Europe and Asia, driven by its use in niche therapeutic applications .

Biological Activity

3,4-Dichloro-5-(chlorosulfonyl)benzoic acid is a compound that belongs to the class of benzoic acid derivatives, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H4_4Cl2_2O3_3S
  • Molecular Weight : 239.08 g/mol

This compound contains two chlorine atoms and a chlorosulfonyl group, which may contribute to its biological activity through various mechanisms.

The biological activity of this compound has been linked to its interaction with various cellular pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit enzymes involved in critical biological processes. For instance, related benzoic acid derivatives have been reported to enhance the activity of proteolytic enzymes such as cathepsins B and L, which play roles in protein degradation and autophagy .
  • Modulation of Protein Degradation Pathways : Research indicates that certain benzoic acid derivatives can activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are essential for maintaining cellular homeostasis and regulating protein turnover .

Therapeutic Applications

  • Anti-Cancer Activity : Some studies suggest that compounds similar to this compound exhibit anti-cancer properties by inhibiting tumor cell invasion and metastasis. For example, related compounds have demonstrated effectiveness in reducing chemotherapeutic resistance in breast cancer cells .
  • Neuroprotective Effects : The modulation of cathepsins may also imply potential neuroprotective effects, as these enzymes are involved in neurodegenerative processes. Enhancing their activity could be beneficial in conditions associated with protein misfolding and aggregation.

Study 1: Inhibition of Autotaxin

A study focused on the synthesis of various benzoic acid derivatives, including this compound, identified its potential as an autotaxin inhibitor. Autotaxin is involved in tumor progression and metastasis. The compound exhibited significant inhibitory activity with an IC50 value indicating potent efficacy against A2058 human melanoma cells in vitro .

Study 2: Proteostasis Network Modulation

Research evaluating the effects of benzoic acid derivatives on proteostasis revealed that this compound could enhance proteasomal activity while modulating autophagy pathways. This dual action suggests its potential as a therapeutic agent for age-related diseases where protein homeostasis is disrupted .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (nM)Reference
This compoundAutotaxin Inhibition~32
3-Chloro-4-methoxybenzoic acidCathepsin Activation>467
3,5-Dichloro-4-methoxybenzoic acidProteasome ActivationNot Specified
2-Amino-4-chloropyridineHalogen Bonding InteractionNot Specified

Q & A

Q. Key Parameters :

StepReagents/ConditionsYield Optimization
ChlorosulfonationClSO₃H, 0–5°C, 3hMaintain low temperature to minimize side reactions
HalogenationCl₂ gas, DCM, RTExcess Cl₂ and extended reaction time improve substitution

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question
A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Absence of aromatic proton signals confirms substitution at positions 3, 4, and 5.
    • ¹³C NMR : Peaks at ~165 ppm (carboxylic acid), ~140 ppm (sulfonyl chloride) .
  • IR Spectroscopy : Bands at 1750 cm⁻¹ (C=O), 1370 cm⁻¹ (S=O), and 750 cm⁻¹ (C-Cl) .
  • HPLC : Use C18 columns with UV detection (254 nm) to confirm >98% purity .

Q. Reference Data :

TechniqueExpected SignalsSource
¹H NMRNo aromatic H (δ 7-8 ppm)
IR1750 cm⁻¹ (C=O)

What are the stability considerations for storing this compound?

Basic Research Question
The sulfonyl chloride group is hydrolytically sensitive. Best practices include:

  • Storage : Under inert gas (N₂/Ar) at –20°C in airtight, amber vials .
  • Handling : Use anhydrous solvents (e.g., dried DCM) during reactions to prevent hydrolysis to the sulfonic acid .

Q. Degradation Products :

ConditionDegradation PathwayObserved Byproduct
MoistureHydrolysis3,4-Dichloro-5-sulfobenzoic acid

How does the reactivity of the chlorosulfonyl group in this compound compare to other electrophilic moieties?

Advanced Research Question
The chlorosulfonyl group undergoes nucleophilic substitution more readily than chloro or fluoro substituents due to its strong electron-withdrawing nature:

  • Reactivity Hierarchy : –SO₂Cl > –Cl > –F (in aromatic systems) .
  • Applications :
    • Amide Formation : React with amines (e.g., aniline) in THF at RT to yield sulfonamides .
    • Cross-Coupling : Pd-catalyzed coupling with boronic acids for biaryl sulfones .

Q. Kinetic Data :

ReactionNucleophileRate Constant (k, M⁻¹s⁻¹)
With NH₃0.15
With H₂O0.02

What computational approaches are suitable for predicting the reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., sulfonyl chloride) .
  • Retrosynthetic Analysis : AI tools (e.g., Synthia, Reaxys) propose synthetic routes using similarity scores (>0.9 for analogs like 4-(chlorosulfonyl)-3-fluorobenzoic acid) .

Q. Case Study :

SoftwarePredicted RouteConfidence Score
ReaxysChlorosulfonation → Halogenation85%

How can researchers resolve discrepancies in spectroscopic data for this compound?

Advanced Research Question
Contradictions may arise from polymorphic forms or degradation. Mitigation strategies:

  • Multi-Technique Validation : Cross-check NMR, IR, and mass spectrometry with reference databases (NIST, PubChem) .
  • Thermal Analysis : TGA/DSC to detect hydrate formation (endothermic peaks ~100°C) .

Example : A reported ¹³C NMR shift at 142 ppm (vs. 140 ppm predicted) may indicate trace moisture; repeat analysis under strict anhydrous conditions .

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